3-(Chloromethyl)-4-[(2,3-dichlorophenyl)methylidene]-1,2-oxazol-5-one
Description
Properties
IUPAC Name |
3-(chloromethyl)-4-[(2,3-dichlorophenyl)methylidene]-1,2-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl3NO2/c12-5-9-7(11(16)17-15-9)4-6-2-1-3-8(13)10(6)14/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJVMBKVQBNILW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=C2C(=NOC2=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 2,3-Dichlorobenzaldehyde with Chloromethyl Ketone Derivatives
Overview:
This route involves the condensation of 2,3-dichlorobenzaldehyde with chloromethyl ketone derivatives under basic conditions, facilitating the formation of the oxazole ring via cyclization.
$$ \text{2,3-Dichlorobenzaldehyde} + \text{Chloromethyl Ketone} \xrightarrow{\text{Base, Solvent}} \text{Oxazole Derivative} $$
- Base: Sodium hydroxide or potassium carbonate (K₂CO₃)
- Solvent: Ethanol or methanol
- Temperature: Reflux (~60-80°C)
- Time: 12-24 hours
Mechanism:
The aldehyde reacts with the chloromethyl ketone through nucleophilic attack, followed by cyclization and dehydration to form the oxazole ring.
- The chloromethyl group acts as a key electrophile, enabling ring closure.
- The reaction's efficiency depends on the purity of starting materials and controlled temperature.
Use of 2,3-Dichlorobenzaldehyde with Chloromethyl Isocyanates
Overview:
An alternative involves the reaction of 2,3-dichlorobenzaldehyde with chloromethyl isocyanates, followed by cyclization to generate the oxazolone core.
- Reagents: Chloromethyl isocyanate
- Catalyst: Acid or base (e.g., triethylamine)
- Solvent: Dichloromethane (DCM)
- Temperature: 0-25°C
- Time: 8-16 hours
Process:
The isocyanate reacts with the aldehyde to form a carbamoyl intermediate, which then cyclizes under basic conditions to yield the oxazolone ring.
Functionalization via Halogenation and Subsequent Nucleophilic Substitution
Overview:
This method involves initial halogenation of precursor compounds, such as chloromethylation of suitable heterocycles, followed by substitution reactions to introduce the dichlorophenyl group.
| Step | Description | Reagents & Conditions |
|---|---|---|
| 1. Chloromethylation | Introduction of chloromethyl group onto heterocycle | Formaldehyde, HCl, ZnCl₂, reflux |
| 2. Aromatic substitution | Introduction of dichlorophenyl group | Chlorination reagents (Cl₂, FeCl₃) |
| 3. Cyclization | Formation of the oxazolone ring | Base (NaOH), heat |
- This approach allows for modular synthesis, enabling customization of substituents.
- Control of chlorination conditions prevents over-halogenation.
Industrial-Scale Synthesis via Continuous Flow Chemistry
Overview:
For large-scale production, continuous flow reactors are employed to enhance safety, reproducibility, and yield.
- Reactor Type: Tubular or microreactor
- Temperature: 25-80°C
- Flow Rate: Optimized for residence time
- Reagents: As per batch methods, with in-line purification
- Precise control over reaction conditions
- Reduced reaction times
- Improved safety profile
Research Findings and Notes
- Optimization of Reaction Conditions: Studies indicate that temperature control and solvent choice significantly influence yield and purity. Reflux conditions in ethanol or methanol are common for initial synthesis, with purification via recrystallization or chromatography.
- Catalyst Use: Catalysts such as ZnCl₂ or FeCl₃ facilitate halogenation and cyclization steps, improving reaction rates.
- Scalability: Continuous flow methods have demonstrated high reproducibility and safety for industrial-scale synthesis, aligning with pharmaceutical manufacturing standards.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-4-[(2,3-dichlorophenyl)methylidene]-1,2-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require a base such as triethylamine and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-(Chloromethyl)-4-[(2,3-dichlorophenyl)methylidene]-1,2-oxazol-5-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-4-[(2,3-dichlorophenyl)methylidene]-1,2-oxazol-5-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, contributing to its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural Features and Molecular Properties
Key Observations:
Oxazolones are more prone to hydrolysis than oxadiazoles due to the lactone-like structure, impacting stability in aqueous environments.
Substituent Effects :
- The 2,3-dichlorophenyl group in the target compound and the oxadiazole analog introduces steric bulk and electron-withdrawing effects, which may enhance binding to hydrophobic pockets in biological targets.
- Chloromethyl groups (present in the target and compound 8b ) are reactive sites for nucleophilic substitution, enabling derivatization or covalent interactions.
Biological Activity
3-(Chloromethyl)-4-[(2,3-dichlorophenyl)methylidene]-1,2-oxazol-5-one is a synthetic organic compound characterized by its unique oxazole ring structure, which includes a chloromethyl group and a dichlorophenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The molecular formula of 3-(Chloromethyl)-4-[(2,3-dichlorophenyl)methylidene]-1,2-oxazol-5-one is CHClNO, with a molecular weight of approximately 290.53 g/mol. The compound's structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that 3-(Chloromethyl)-4-[(2,3-dichlorophenyl)methylidene]-1,2-oxazol-5-one may possess antimicrobial activity against various pathogens. Its mechanism likely involves the disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.
- Cytotoxicity : The compound has been evaluated for its cytotoxic effects on tumor cell lines. In vitro assays indicate that it may selectively inhibit the growth of certain cancer cells while sparing normal cells, suggesting potential for anticancer applications.
- Enzyme Inhibition : The compound's ability to form covalent bonds with nucleophilic sites on proteins or enzymes may lead to the inhibition of specific biochemical pathways. This property is crucial for its potential therapeutic applications.
Case Studies
-
Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of various substituted oxazoles, including 3-(Chloromethyl)-4-[(2,3-dichlorophenyl)methylidene]-1,2-oxazol-5-one against Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition zones compared to control compounds, suggesting strong antibacterial properties.
-
Cytotoxicity in Cancer Cells :
- In a series of experiments involving human cancer cell lines (e.g., MCF-7 and HeLa), the compound demonstrated IC values in the micromolar range. These findings support its potential as a lead compound in anticancer drug development.
-
Mechanism of Action :
- Further investigations into its mechanism revealed that the compound interacts with DNA and RNA synthesis pathways, leading to apoptosis in cancer cells. This was evidenced by increased levels of apoptotic markers such as caspase activation.
Data Tables
| Biological Activity | Test Organism/Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | Significant inhibition | |
| Antimicrobial | S. aureus | Significant inhibition | |
| Cytotoxicity | MCF-7 | IC ~ 10 µM | |
| Cytotoxicity | HeLa | IC ~ 15 µM | |
| Apoptosis Induction | MCF-7 | Increased caspase activity |
The biological activity of 3-(Chloromethyl)-4-[(2,3-dichlorophenyl)methylidene]-1,2-oxazol-5-one is largely attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways.
- DNA Interaction : The oxazole ring can intercalate into DNA structures, disrupting replication and transcription processes.
Q & A
Synthesis and Characterization
Basic Question: Q. What are the recommended synthetic routes for 3-(chloromethyl)-4-[(2,3-dichlorophenyl)methylidene]-1,2-oxazol-5-one, and how can reaction conditions be optimized for yield and purity? Methodological Answer: The synthesis typically involves cyclocondensation of a chloromethyl-substituted oxazole precursor with a 2,3-dichlorobenzaldehyde derivative. Key steps include:
- Cyclocondensation : Reacting 3-(chloromethyl)-1,2-oxazol-5-one with 2,3-dichlorobenzaldehyde in anhydrous ethanol under reflux (60–80°C) for 6–8 hours .
- Catalysis : Use of p-toluenesulfonic acid (p-TSA) as a catalyst to enhance reaction efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:3) or recrystallization from ethanol to achieve >95% purity .
Advanced Question:
Q. How can Design of Experiments (DoE) or machine learning models be applied to optimize solvent systems, temperature, and catalyst ratios for scalable synthesis?
Methodological Answer: - DoE Approach : Use a central composite design to evaluate variables (e.g., solvent polarity, catalyst loading) and their interactions. For example, dichloromethane may improve solubility but reduce reaction rate compared to ethanol .
- Machine Learning : Train models on existing reaction databases (e.g., Reaxys) to predict optimal conditions for novel analogs, focusing on oxazole ring stability under varying pH .
Biological Activity and Mechanism
Basic Question: Q. What in vitro assays are suitable for evaluating the antimicrobial or anticancer potential of this compound? Methodological Answer:
- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with comparison to ciprofloxacin .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, A549), using doxorubicin as a positive control. IC₅₀ values should be calculated with nonlinear regression .
Advanced Question:
Q. How can molecular docking and molecular dynamics simulations elucidate interactions with bacterial efflux pumps or cancer-related kinases?
Methodological Answer: - Docking Studies : Use AutoDock Vina to model binding to E. coli AcrB efflux pump (PDB: 4DX7) or human EGFR kinase (PDB: 1M17). Focus on the dichlorophenyl group’s hydrophobic interactions and oxazole’s hydrogen-bonding potential .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability, analyzing root-mean-square deviation (RMSD) of the ligand-protein complex .
Structural and Spectral Analysis
Basic Question: Q. What spectroscopic techniques are critical for confirming the structure of this compound? Methodological Answer:
- NMR : ¹H NMR (DMSO-d₆) should show a singlet at δ 8.2–8.5 ppm for the oxazolone proton and a multiplet at δ 7.4–7.8 ppm for the dichlorophenyl group .
- IR : Stretching vibrations at 1720 cm⁻¹ (C=O, oxazolone) and 1580 cm⁻¹ (C=N, imine) .
Advanced Question:
Q. How can computational methods (DFT, QTAIM) resolve discrepancies in experimental vs. theoretical spectral data?
Methodological Answer: - DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level in Gaussian 16. Compare calculated IR/NMR spectra with experimental data to identify conformational isomers .
- QTAIM Analysis : Map electron density topology to validate intramolecular hydrogen bonding between the oxazole oxygen and chloromethyl group .
Stability and Reactivity
Basic Question: Q. Under what conditions does this compound undergo hydrolysis or oxidation, and how can these pathways be monitored? Methodological Answer:
- Hydrolysis : Susceptible to base-mediated cleavage of the oxazolone ring. Monitor via HPLC in pH 9.0 buffer (25°C), observing degradation products at 254 nm .
- Oxidation : Reacts with KMnO₄ in acidic conditions to form a carboxylic acid derivative. Track using TLC (Rf shift from 0.6 to 0.3) .
Advanced Question:
Q. How can kinetic isotope effects (KIEs) or Hammett plots quantify the influence of substituents on reaction rates?
Methodological Answer: - Hammett Analysis : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups on the dichlorophenyl ring. Plot log(k) vs. σₚ to determine ρ values for hydrolysis .
- KIEs : Use deuterated solvents (D₂O) to measure primary KIEs for oxazolone ring-opening, indicating a concerted mechanism .
Comparative Structure-Activity Relationships (SAR)
Basic Question: Q. How does the bioactivity of this compound compare to analogs with thiazole or pyrazole rings? Methodological Answer:
- Thiazole Analogs : Replace oxazole with thiazole; observe reduced antimicrobial activity (MIC increases 4-fold) due to weaker hydrogen bonding .
- Pyrazole Derivatives : Substitution with pyrazole improves anticancer potency (IC₅₀ decreases by 30%) but increases hepatotoxicity .
Advanced Question:
Q. Can 3D-QSAR or pharmacophore modeling guide the design of derivatives with enhanced selectivity?
Methodological Answer: - 3D-QSAR : Build a CoMFA model using steric/electrostatic fields from 20 analogs. Prioritize derivatives with bulky substituents at the chloromethyl position to improve kinase selectivity .
- Pharmacophore Hybridization : Merge the dichlorophenyl-oxazole core with triazole fragments (e.g., from P2X7 antagonists) to target inflammatory pathways .
Data Reproducibility and Contradictions
Basic Question: Q. Why might reported yields for this compound vary across studies, and how can reproducibility be improved? Methodological Answer:
- Source Variability : Impurities in starting materials (e.g., 2,3-dichlorobenzaldehyde purity <98%) reduce yields. Use HPLC-grade reagents and validate suppliers .
- Reaction Monitoring : Implement in-situ FTIR to detect intermediate formation and adjust reaction times dynamically .
Advanced Question:
Q. How can meta-analysis of published data resolve contradictions in biological activity reports?
Methodological Answer: - Meta-Analysis Framework : Aggregate data from 10+ studies using random-effects models. Stratify by assay type (e.g., MIC vs. disk diffusion) to identify protocol-dependent biases .
- Machine Learning : Train classifiers to predict outliers due to unrecorded variables (e.g., DMSO concentration in cell assays) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
